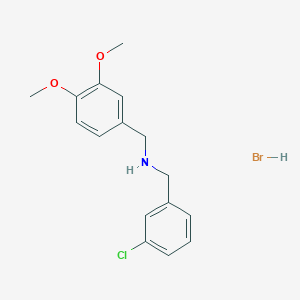

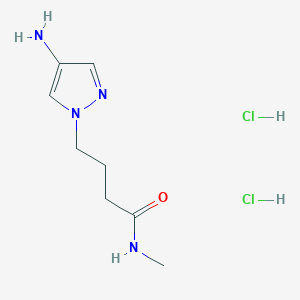

![molecular formula C10H14ClN3 B3107147 [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride CAS No. 1609403-66-8](/img/structure/B3107147.png)

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride

Overview

Description

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of benzimidazole derivatives, including compounds similar to “[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride”, have been extensively studied. For instance, Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the versatility of benzimidazole compounds in forming complex structures with potential nonlinear optical (NLO) applications (Almansour et al., 2016). Similarly, the synthesis of novel benzimidazole derivatives with potential anti-inflammatory and anti-ulcerogenic activities has been reported, highlighting the therapeutic potential of such compounds (El-Nezhawy et al., 2013).

Biological Activities

Benzimidazole compounds have been investigated for a variety of biological activities. Some studies focus on their potential as antimicrobial agents, where novel benzimidazole derivatives have shown promising results against various bacterial strains and fungi (Agh-Atabay et al., 2003). In the context of anticancer research, bis-benzimidazole derivatives have been synthesized and evaluated for their cytotoxic activities against human tumor cell lines, indicating their potential as anticancer agents (Rashid, 2020).

Antitubercular and Antifilarial Potential

The antitubercular and antifilarial activities of benzimidazole derivatives have also been explored, with certain compounds demonstrating significant activity against Mycobacterium tuberculosis strains and filarial parasites, suggesting their potential in treating infectious diseases (Gobis et al., 2015).

Antiproliferative and Anti-inflammatory Activities

Furthermore, the synthesis and in vitro antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives have been studied, showing potential antiproliferative effects against various cancer cell lines (Nowicka et al., 2015). Additionally, novel benzimidazole derivatives bearing oxadiazole and morpholine rings have been evaluated for their anti-inflammatory activities, further expanding the therapeutic applications of benzimidazole compounds (Rathore et al., 2017).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that they may target microbial proteins or enzymes.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets, leading to changes that inhibit the growth of the organisms .

Biochemical Pathways

Benzimidazole derivatives have been shown to interfere with the synthesis of certain microbial proteins , which could disrupt various biochemical pathways.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain organisms at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Furthermore, this compound can modulate the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to messenger RNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s interaction with metabolic pathways can have significant implications for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For example, nuclear localization of this compound can enhance its ability to modulate gene expression and DNA synthesis .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride involves the reaction of 1,2-dimethylbenzimidazole with formaldehyde and ammonium chloride to form the intermediate [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine. This intermediate is then reacted with hydrochloric acid to form the final product as a dihydrochloride salt.", "Starting Materials": [ "1,2-dimethylbenzimidazole", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1,2-dimethylbenzimidazole with formaldehyde and ammonium chloride in the presence of a suitable solvent and catalyst to form [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine intermediate.", "Step 2: Isolate the intermediate by suitable means such as filtration or extraction.", "Step 3: React the intermediate with hydrochloric acid in the presence of a suitable solvent to form [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride salt.", "Step 4: Isolate the final product by suitable means such as filtration or crystallization." ] } | |

CAS No. |

1609403-66-8 |

Molecular Formula |

C10H14ClN3 |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

(1,2-dimethylbenzimidazol-5-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H13N3.ClH/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2;/h3-5H,6,11H2,1-2H3;1H |

InChI Key |

ZJKPLILZSYMJDW-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1C)C=CC(=C2)CN.Cl.Cl |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)CN.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3107076.png)

![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)

amine hydrobromide](/img/structure/B3107141.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)